Trans-A2B2 Push–Pull Dipole Enables 5.66% DSSC Efficiency – Superior to Symmetric Triamino and Other Mixed-Substituent Porphyrins
In a systematic head-to-head study of meso-substituted amino/carboxyphenylporphyrins as DSSC sensitizers, the trans-disubstituted zinc porphyrin analog (trans-ZnA2C2PP, bearing amino and carboxy groups on opposite meso-positions) achieved an overall power conversion efficiency (η) of 5.66%, the highest among all derivatives tested. This exceeded the triamino zinc porphyrin (η = 5.18%) and was substantially higher than cis-diamino analogs, which suffered from diminished efficiency attributed to slower dye regeneration from the oxidized state [1][2]. The target free-base trans-amino/carboxy porphyrin scaffold (the metal-free precursor to trans-ZnA2C2PP) provides the identical trans-A2B2 geometry responsible for this push–pull advantage, wherein the electron-donating amino group opposes the electron-withdrawing carboxy anchoring group to create vectorial electron injection into TiO₂ [3].
| Evidence Dimension | DSSC power conversion efficiency (η) under AM 1.5G illumination |
|---|---|
| Target Compound Data | Trans-A2B2 Zn(II) porphyrin with amino/carboxy substitution pattern: η = 5.66% (target scaffold is the free-base analog of this motif) |
| Comparator Or Baseline | Triamino Zn(II) porphyrin (A₃B type): η = 5.18%; Cis-diamino Zn(II) porphyrin: η < 5.18% (qualitatively lower regeneration efficiency) |
| Quantified Difference | Δη = +0.48 percentage points (9.3% relative improvement over triamino); efficiency advantage attributed to push–pull directionality and facilitated dye regeneration |
| Conditions | Standard DSSC configuration; TiO₂ photoanode; I⁻/I₃⁻ electrolyte; AM 1.5G solar simulator; data from Rudine et al. (2016) J. Porphyrins Phthalocyanines |
Why This Matters
For DSSC research and photovoltaic material procurement, the trans-amino/carboxy scaffold uniquely combines the push–pull dipole required for directional charge separation with a single carboxylic acid anchoring group that ensures oriented, monolayer surface attachment—a combination that symmetric A₄ porphyrins and trans-dicarboxy or trans-diamino analogs cannot simultaneously provide.
- [1] Rudine, A. B., Day, N. U., Tian, X., Lee, C., James, K. E., & Wamser, C. C. (2016). Aminophenyl/carboxyphenylporphyrins as sensitizers for dye-sensitized solar cells. Journal of Porphyrins and Phthalocyanines, 20(08n11), 1217–1223. DOI: 10.1142/S1088424616500565 View Source
- [2] Portland State University Library. (2021). Aminophenyl/carboxyphenylporphyrins as sensitizers for dye-sensitized solar cells – Research Output Description. Oregon Explorer. View Source
- [3] GlobalAuthorID. (2016). Aminophenyl/carboxyphenylporphyrins as sensitizers for dye-sensitized solar cells – Article metadata. Journal of Porphyrins and Phthalocyanines, 20(08n11), 1217–1223. View Source
